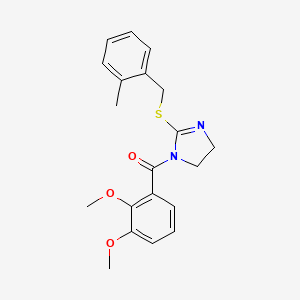

![molecular formula C22H21N3O B2561907 N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide CAS No. 871552-75-9](/img/structure/B2561907.png)

N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

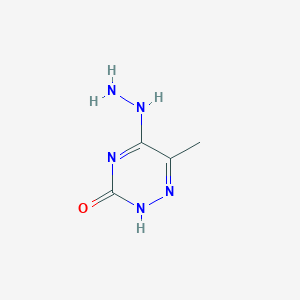

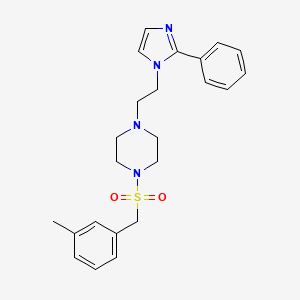

“N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide” is a complex organic compound. It contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . It also contains a 1,3-benzodiazole moiety, which is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the naphthalene and 1,3-benzodiazole moieties, as well as the acetamide group . These groups could potentially engage in various intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis

Again, without specific literature on this compound, it’s difficult to provide a detailed analysis of its chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the naphthalene and 1,3-benzodiazole moieties could potentially affect its solubility, stability, and reactivity .科学的研究の応用

Synthesis and Biological Studies

Naphthalene derivatives have been extensively explored for their potential in treating various diseases, showcasing their versatility in scientific research applications. One study focused on synthesizing novel naphthalene-based compounds to evaluate their anti-Parkinson's activity. These compounds exhibited significant free radical scavenging activity, with some showing potent effects in an in vivo anti-Parkinson's screening using a 6-Hydroxydopamine lesioned rat model. This research highlights the therapeutic potential of naphthalene derivatives in managing Parkinson's disease, emphasizing the importance of further detailed studies in pharmacology and toxicology (Gomathy et al., 2012).

Antimicrobial Properties

Another area of interest is the antimicrobial properties of naphthalene derivatives. Ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives were synthesized and screened for their antibacterial and antifungal activities. These compounds displayed significant activity against various Gram-positive and Gram-negative bacterial strains, as well as different fungal strains, showcasing their potential as antimicrobial agents (Patel & Patel, 2017).

Crystal Structure Analysis

The crystallographic study of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide revealed insights into its molecular structure, providing valuable information for the development of analogs with potential biological activity. The study detailed the conformation of the naphthalene ring and its substituents, contributing to the understanding of the compound's interactions and stability (Tinant et al., 1994).

Catalytic Applications

Naphthalene derivatives have also found applications in catalysis, as demonstrated by the use of nano magnetite (Fe3O4) for the synthesis of naphthalene-based compounds under ultrasound irradiation. This method offers clean methodologies, easy workup procedures, and high yields, highlighting the efficiency of naphthalene derivatives in facilitating chemical reactions (Mokhtary & Torabi, 2017).

Anticancer Evaluation

Moreover, the synthesis of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole compounds and their in vitro anticancer evaluation demonstrate the potential of naphthalene derivatives in oncology. These compounds were found to exhibit significant activity against breast cancer cell lines, suggesting their utility as leads for the development of new anticancer agents (Salahuddin et al., 2014).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-[1-(naphthalen-2-ylmethyl)benzimidazol-2-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O/c1-16(26)23-13-12-22-24-20-8-4-5-9-21(20)25(22)15-17-10-11-18-6-2-3-7-19(18)14-17/h2-11,14H,12-13,15H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPAFVOONBDJDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

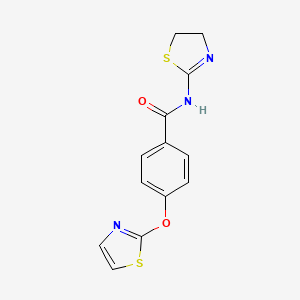

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2561824.png)

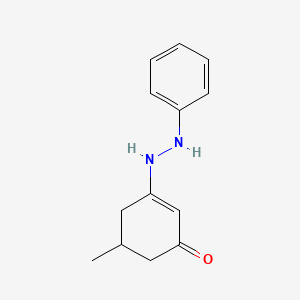

![2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]propanamide](/img/structure/B2561828.png)

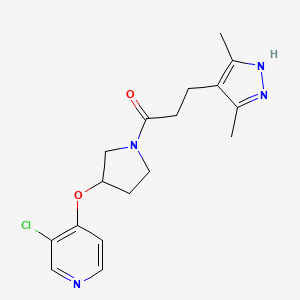

![Tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2561831.png)

![(Z)-1-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2561832.png)

![5-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2561842.png)